3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
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Overview
Description
3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a complex organic compound with a unique structure that includes a difluorinated cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of ethyl pyruvate, aniline, and aldehydes in n-hexane as a solvent under reflux conditions. This uncatalyzed one-pot pseudo-four-component reaction yields a variety of 3-amino-1,5-dihydro-2H-pyrrol-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 3-amino-substituted pyrrol-2-ones and difluorinated cyclopentane derivatives. Examples include:
- 3-amino-1,5-dihydro-2H-pyrrol-2-ones
- 3-amino-5,5-dimethylcyclohex-2-en-1-one derivatives
Uniqueness
The uniqueness of 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one lies in its specific structural features, such as the difluorinated cyclopentane ring and the fused pyrrole ring
Properties
Molecular Formula |
C10H16F2N2O |
---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
3-amino-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-1-7-5-14(6-8(7)10)9(15)2-4-13/h7-8H,1-6,13H2 |
InChI Key |
DODWAIGPLZKOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CCN)(F)F |
Origin of Product |
United States |
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